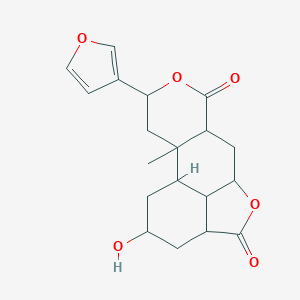

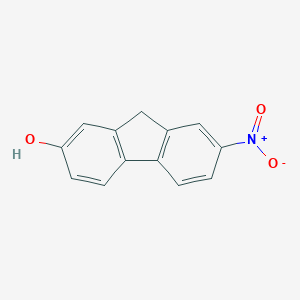

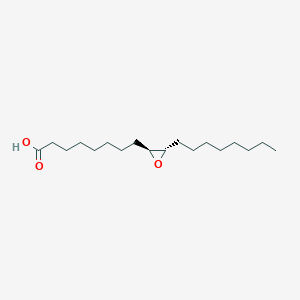

![molecular formula C11H16N2O B024052 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 70381-58-7](/img/structure/B24052.png)

3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one

説明

Synthesis Analysis

Synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives and related compounds involves innovative methodologies aiming for efficiency and selectivity. For instance, a one-step synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones has been developed through a catalytic four-component reaction, showcasing a green approach to synthesizing pharmacologically significant compounds (Shi et al., 2018). Additionally, the Vilsmeier–Haack formylation of 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones has been explored to produce compounds with enhanced reactivity, demonstrating the versatility in modifying the pyrido[1,2-a]pyrimidin-4-one core (Horváth et al., 1983).

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidin-4-ones and related compounds has been extensively studied, highlighting the importance of the heterocyclic core in determining their chemical properties and reactivity. Techniques such as X-ray crystallography, NMR, and mass spectrometry provide insights into the conformational preferences and electronic structures of these compounds. For example, detailed structural insights into novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones offer a comparative analysis of their tautomerism and molecular geometry (Craciun et al., 1998).

Chemical Reactions and Properties

Pyrido[1,2-a]pyrimidin-4-ones undergo a variety of chemical reactions, reflecting their chemical properties. Reactions such as the Vilsmeier–Haack formylation and reactions with different reagents like formamide and carbon disulfide demonstrate the reactivity of the pyrido[1,2-a]pyrimidin-4-one scaffold towards forming new chemical entities with diverse functional groups (El-Gazzar & Hafez, 2009).

科学的研究の応用

Hybrid Catalysts in Synthesis

The application of hybrid catalysts in synthesizing pyranopyrimidine cores highlights the compound's role in medicinal and pharmaceutical industries. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of various bioavailable derivatives through one-pot multicomponent reactions. The review focuses on the synthetic pathways employed for substituted pyrimidinone derivatives, underscoring the broad synthetic applications and the challenges in developing the main core due to its structural complexity (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Activity

Research on substituted tetrahydropyrimidine derivatives has shown potential in vitro anti-inflammatory activity. The synthesis approach for these compounds involves a novel procedure, and their characterization includes IR, 1H-NMR, and elemental analysis. The anti-inflammatory potential of these derivatives suggests the necessity for further investigation, highlighting their significance in designing leads for anti-inflammatory activity (Gondkar, Deshmukh, & Chaudhari, 2013).

Biological Evaluation of Pyrido[4,3‐d]pyrimidines

A comprehensive review of pyrido[4,3‐d]pyrimidines synthesizes and their biological applications emphasizes the multifaceted uses of this compound class. The synthetic pathways and the developed compounds derived from pyridine and pyrimidines fusion, or multistep synthesis reactions, are highlighted alongside their biological implications. This review showcases the new strategies developed for these compounds, suggesting their utility for future research (Yadav & Shah, 2022).

Pharmacological Activities of Pyrimidine Derivatives

An extensive review of pyrimidine derivatives discusses their broad pharmacological activities, including antiviral, psychotropic, and antimicrobial effects. The analysis of literature data on pyrimidine derivatives used in medical practice underlines the compound's potential as a scaffold for developing new biologically active compounds. The systematic analysis from a pharmacological viewpoint serves as a basis for further exploration of highly effective and safe medicines (Chiriapkin, 2022).

Anticancer Pyrimidines in Fused Scaffolds

The anticancer potential of pyrimidines in fused scaffolds, evidenced through research articles and patent literature, indicates their versatile pharmacological attributes. Pyrimidine-based scaffolds have demonstrated cell-killing effects through various mechanisms, making them significant for anticancer agent development. This review focuses on patent literature, presenting the structure, IC50 values, and targeted enzymes/receptors of potent compounds, highlighting pyrimidines as potential future drug candidates (Kaur et al., 2014).

特性

IUPAC Name |

3-ethyl-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-9-8(2)12-10-6-4-5-7-13(10)11(9)14/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTPNFVIILANHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2CCCCN2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501402 | |

| Record name | 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one | |

CAS RN |

70381-58-7 | |

| Record name | 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

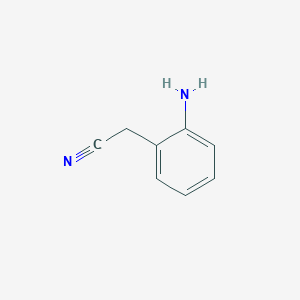

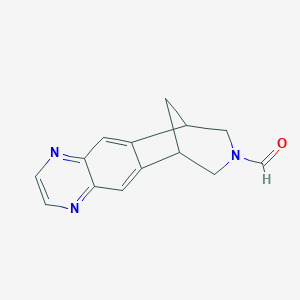

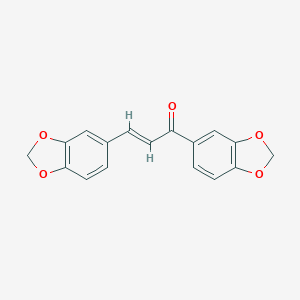

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B24021.png)